2,3-Diiodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
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Overview
Description
2,3-Diiodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a heterocyclic compound characterized by the presence of iodine atoms at the 2 and 3 positions of the imidazo[1,2-a]pyridine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diiodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine typically involves the iodination of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2,3-Diiodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation can produce imidazo[1,2-a]pyridine-2,3-diones .
Scientific Research Applications
2,3-Diiodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies to understand the interaction of iodine-containing compounds with biological systems.
Mechanism of Action
The mechanism of action of 2,3-Diiodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms play a crucial role in enhancing the compound’s binding affinity to these targets, thereby modulating their activity. This can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine: Lacks the iodine atoms and has different chemical properties and reactivity.
2,3-Dichloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine: Similar structure but with chlorine atoms instead of iodine, leading to different reactivity and biological activity.
Uniqueness: 2,3-Diiodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is unique due to the presence of iodine atoms, which impart distinct electronic and steric properties. These properties enhance its potential as a versatile compound in various applications, particularly in medicinal chemistry and materials science .
Properties
IUPAC Name |
2,3-diiodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8I2N2/c8-6-7(9)11-4-2-1-3-5(11)10-6/h1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBNJPMXHUPPJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NC(=C2I)I)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8I2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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